molecular formula C22H16N2O5 B11471444 2,3-bis(1,3-benzodioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one

2,3-bis(1,3-benzodioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11471444
M. Wt: 388.4 g/mol
InChI Key: VGUIUWFHIDMHCS-UHFFFAOYSA-N
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Description

2,3-BIS(2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-BIS(2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzodioxole derivatives with tetrahydroquinazoline precursors under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

2,3-BIS(2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to enhance its reactivity or stability.

    Substitution: Common in modifying the aromatic rings, where substituents can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,3-BIS(2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-BIS(2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-BIS(2H-1,3-BENZODIOXOL-5-YL)PROPANAL
  • 2,3-BIS(2H-1,3-BENZODIOXOL-5-YL)QUINOXALINE-6-CARBOXYLIC ACID

Uniqueness

Compared to similar compounds, 2,3-BIS(2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE stands out due to its unique tetrahydroquinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

2,3-bis(1,3-benzodioxol-5-yl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C22H16N2O5/c25-22-15-3-1-2-4-16(15)23-21(13-5-7-17-19(9-13)28-11-26-17)24(22)14-6-8-18-20(10-14)29-12-27-18/h1-10,21,23H,11-12H2

InChI Key

VGUIUWFHIDMHCS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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